molecular formula C21H17NO B593873 1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone CAS No. 1638677-49-2

1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone

Cat. No.: B593873
CAS No.: 1638677-49-2
M. Wt: 299.4 g/mol
InChI Key: DJRHIBBPWJWKGK-UHFFFAOYSA-N
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Description

Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity for the treatment of various disorders . The compound “1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone” likely falls under this category of indole derivatives.


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . A general approach for the synthesis of similar compounds has been performed, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the moderately reactive (1H-indol-3-yl)methyl electrophiles have been used for nucleophilic substitutions at the α-position of the indole .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, some indole derivatives are crystalline and colorless in nature . The specific properties of “this compound” would need further investigation.

Scientific Research Applications

Identification and Quantitation in Unregulated Drugs

A study identified the presence of compounds related to 1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone in unregulated herbal and drug-like products obtained via the internet. These compounds, including naphthoylindoles, were identified using various spectroscopy and chromatography techniques, highlighting their presence as adulterants in these products (Nakajima et al., 2011).

Chemosensor Applications

A research focused on the synthesis and characterization of naphthoquinone-based chemosensors, including compounds structurally similar to this compound. These compounds showed remarkable selectivity towards Cu2+ ions, demonstrating their potential as effective chemosensors (Gosavi-Mirkute et al., 2017).

Solid Phase Extraction of Synthetic Cannabinoids

In another study, hexapeptides were designed for the selective extraction of synthetic cannabinoids structurally related to this compound. This demonstrated an innovative approach for the extraction and analysis of these compounds in complex matrices, such as hair samples (Mascini et al., 2017).

Synthesis for Anticancer Evaluation

A compound structurally similar to this compound was synthesized and allowed to react with various nucleophiles. This synthesis aimed to explore the anticancer potential of these compounds, highlighting their relevance in medicinal chemistry (Gouhar & Raafat, 2015).

Quantification in Human Serum

A study developed a method for the quantification of a synthetic cannabinoid similar to this compound in human serum. This research contributes to the understanding of the pharmacokinetics of these compounds in biological systems (Teske et al., 2010).

Mechanism of Action

The mechanism of action of indole derivatives can vary based on their structure and target. Some indole derivatives have shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .

Safety and Hazards

The safety and hazards of indole derivatives can vary based on their structure and usage. Some indole derivatives have shown to have biological activities, which could potentially lead to side effects .

Properties

IUPAC Name

1-(1-methylindol-3-yl)-2-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-22-14-19(18-11-4-5-12-20(18)22)21(23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRHIBBPWJWKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345011
Record name NAMIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638677-49-2
Record name NAMIE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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